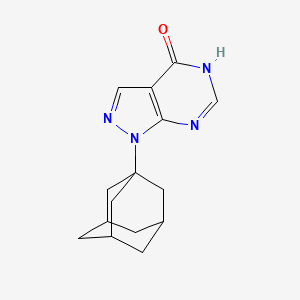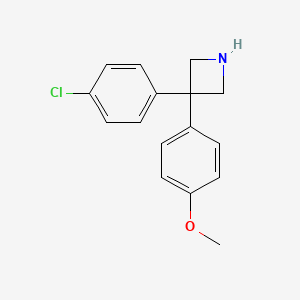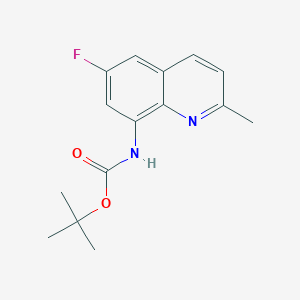![molecular formula C13H14N6O B11847573 Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- CAS No. 185409-07-8](/img/structure/B11847573.png)
Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a phenylamino group attached to the purine ring, which is further linked to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where an appropriate phenylamine reacts with the purine derivative.
Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate compound with ethanol under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced purine derivatives.
Substitution: Substituted phenylamino-purine derivatives.
Applications De Recherche Scientifique
Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-(phenylamino)-: A simpler analog with similar structural features.
N-Phenylethanolamine: Another related compound with a phenylamino group attached to an ethanol moiety.
Uniqueness
Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- is unique due to the presence of the purine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
185409-07-8 |
|---|---|
Formule moléculaire |
C13H14N6O |
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
2-[(6-anilino-7H-purin-2-yl)amino]ethanol |
InChI |
InChI=1S/C13H14N6O/c20-7-6-14-13-18-11-10(15-8-16-11)12(19-13)17-9-4-2-1-3-5-9/h1-5,8,20H,6-7H2,(H3,14,15,16,17,18,19) |
Clé InChI |
NKSRRTPJDTZFKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)







![2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11847595.png)
![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)
